

# 3-Methylisothiazol-5-amine CAS number 24340-76-9 properties

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## Compound of Interest

Compound Name: 3-Methylisothiazol-5-amine

Cat. No.: B1582229

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An In-Depth Technical Guide to **3-Methylisothiazol-5-amine** (CAS: 24340-76-9): Properties, Synthesis, and Applications

## Introduction

**3-Methylisothiazol-5-amine** is a heterocyclic organic compound featuring a five-membered isothiazole ring. This scaffold, containing adjacent sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry, imparting unique electronic and conformational properties to molecules. As a bifunctional molecule with a reactive amino group and a modifiable aromatic ring, **3-Methylisothiazol-5-amine** (and its common hydrochloride salt) serves as a critical and versatile building block—a synthon—for the synthesis of a diverse range of complex chemical entities.<sup>[1]</sup> Its derivatives have shown significant potential in drug discovery, particularly in the development of enzyme inhibitors for oncology.<sup>[1]</sup>

This technical guide provides a comprehensive overview of **3-Methylisothiazol-5-amine** for researchers, medicinal chemists, and drug development scientists. It consolidates key data on its physicochemical properties, outlines established synthetic and derivatization protocols, explores its applications as a precursor to bioactive molecules, and details essential safety and handling information.

## Chapter 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This chapter consolidates the key physical and chemical data for **3-Methylisothiazol-5-amine**.

## Chemical Identity

The compound is most commonly handled and commercially available as both the free base and the hydrochloride salt.

Identifier	3-Methylisothiazol-5-amine (Free Base)	5-Amino-3-methylisothiazole hydrochloride
CAS Number	24340-76-9	52547-00-9[2]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> S	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> S · HCl (or C <sub>4</sub> H <sub>7</sub> ClN <sub>2</sub> S) [3]
Molecular Weight	114.17 g/mol	150.63 g/mol [4]
Synonyms	5-Amino-3-methylisothiazole, 3-Methyl-5-aminoisothiazole, 3-Methyl-5-isothiazolamine	3-Methylisothiazol-5-amine HCl, 3-Methyl-5-isothiazolamine HCl
InChIKey	CQMhIXRPQGPCNT-UHFFFAOYSA-N	ZRTGhKVpFXNDHE-UHFFFAOYSA-N[5]
Canonical SMILES	<chem>CC1=CC(=NS1)N</chem>	<chem>C1=C(C(=NS1)N)C.[ClH]</chem> [5]

## Physicochemical Data

The reported physical properties for the free base show some variation across different sources, which may be attributable to different measurement conditions or sample purity. It is typically described as a solid at room temperature.[1]

Property	Value	Source(s)
Physical State	Solid / Oil	[1][6]
Melting Point	51-53 °C	[6]
Boiling Point	120.7 °C (at 760 mmHg)90-92 °C (at 0.1 Torr)	[6][7]
Density	1.258 g/cm <sup>3</sup> 1.66 g/cm <sup>3</sup>	[6][7]
Flash Point	26.8 °C	[7]
Solubility	Moderately soluble in polar solvents	[1]
Melting Point (HCl Salt)	>300 °C (lit.)	[4]

## Computational Data

In silico predictions provide valuable insights into the molecule's behavior in biological and chromatographic systems.

Parameter	Value	Source(s)
LogP	1.03 - 1.61	[7]
Topological Polar Surface Area (TPSA)	38.91 - 67.15 Å <sup>2</sup>	[7]
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	3	
Rotatable Bonds	0	

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  edge [style=solid];
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C1 -- C2 [len=1.5, style=double];
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C3 -- N1 [len=1.5, style=double];
C3 -- N2;
C2 -- C4;

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}
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Caption: Chemical structure of **3-Methylisothiazol-5-amine**.

## Chapter 2: Spectral and Analytical Characterization

Analytical characterization is crucial for confirming the identity, purity, and structure of a synthetic intermediate. While comprehensive spectral libraries for this specific compound are not publicly available, its structure allows for predictable characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and diagnostic.
  - A singlet corresponding to the C3-methyl group ( $-\text{CH}_3$ ), likely in the  $\delta$  2.3-2.5 ppm range.
  - A singlet for the C4-proton ( $-\text{CH}$ ), likely downfield due to the heteroaromatic system, estimated in the  $\delta$  6.0-6.5 ppm range.
  - A broad singlet for the amine protons ( $-\text{NH}_2$ ), whose chemical shift is highly dependent on solvent and concentration.
  - Field-Proven Insight: For the hydrochloride salt in  $\text{DMSO}-d_6$ , the spectrum has been reported as:  $\delta$  6.23 (s, 1H) and 2.32 (s, 3H) ppm.[8] The  $\text{NH}_2$  protons are often exchanged or very broad and not explicitly reported. The slight upfield shift of the methyl group and the position of the aromatic proton are consistent with the protonated ring system.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display four distinct signals.
  - One signal for the methyl carbon ( $-\text{CH}_3$ ).
  - Three signals for the  $\text{sp}^2$ -hybridized carbons of the isothiazole ring. The carbon bearing the amino group (C5) and the carbon bearing the methyl group (C3) would appear at the most downfield shifts.

## Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of **3-Methylisothiazol-5-amine** is expected to show characteristic absorption bands.

- N-H Stretching: A pair of bands in the  $3300\text{-}3500\text{ cm}^{-1}$  region, characteristic of a primary amine.
- C-H Stretching: Bands just below  $3000\text{ cm}^{-1}$  for the methyl group.
- C=C and C=N Stretching: Multiple sharp bands in the  $1500\text{-}1650\text{ cm}^{-1}$  region, corresponding to the aromatic ring vibrations.
- N-H Bending: A band around  $1600\text{-}1640\text{ cm}^{-1}$ , which may overlap with ring stretches.

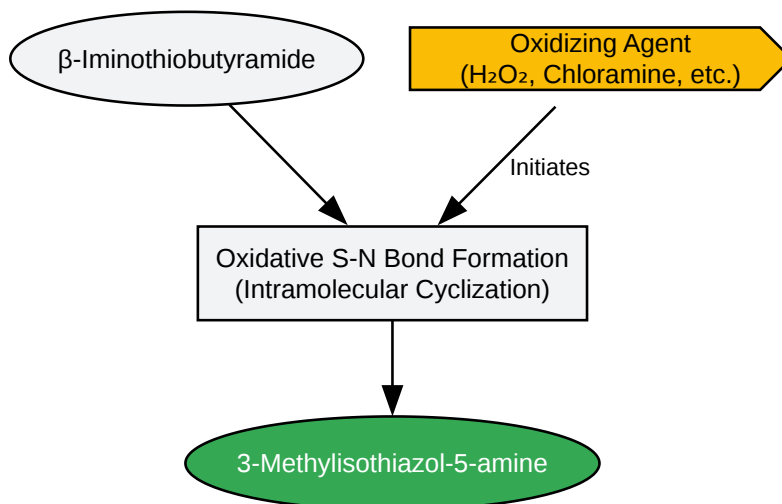
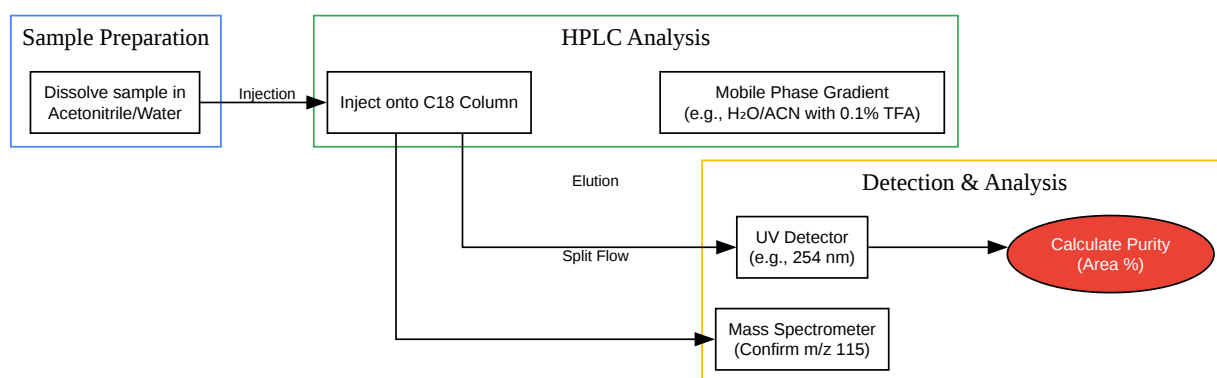
## Mass Spectrometry (MS)

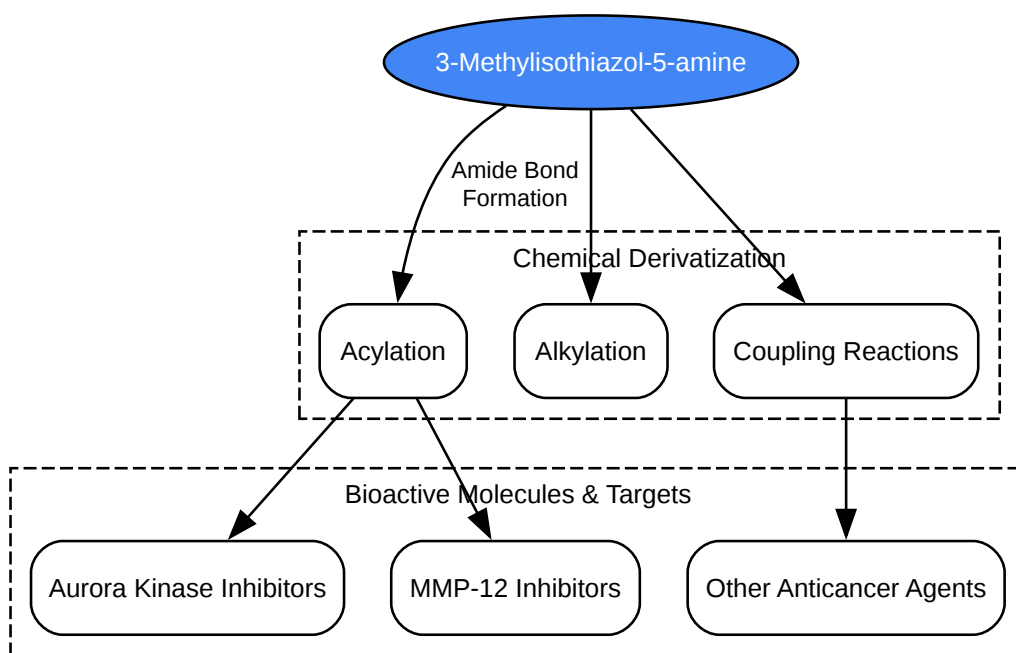
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Electron Ionization (EI): Under EI conditions, a strong molecular ion ( $M^+$ ) peak at  $m/z$  114 would be expected.
- Electrospray Ionization (ESI): In positive mode ESI, the protonated molecule ( $[M+H]^+$ ) at  $m/z$  115 would be the prominent peak.

## Proposed Analytical Workflow

Purity assessment is critical before use in synthesis. A standard high-performance liquid chromatography (HPLC) method is recommended.





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